molecular formula C15H16N2O5S B11113641 Ethyl 5-carbamoyl-4-methyl-2-{[(5-methylfuran-2-yl)carbonyl]amino}thiophene-3-carboxylate

Ethyl 5-carbamoyl-4-methyl-2-{[(5-methylfuran-2-yl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B11113641
M. Wt: 336.4 g/mol
InChI Key: PUGFLJZAAYFRIL-UHFFFAOYSA-N
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Description

ETHYL 5-CARBAMOYL-4-METHYL-2-(5-METHYLFURAN-2-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound with a molecular formula of C15H16N2O5S . This compound is characterized by its thiophene ring, which is a sulfur-containing heterocycle, and its furan ring, which is an oxygen-containing heterocycle. The presence of these heterocycles makes the compound highly reactive and useful in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-CARBAMOYL-4-METHYL-2-(5-METHYLFURAN-2-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of a suitable precursor.

    Introduction of the furan ring: This step involves the reaction of the thiophene derivative with a furan derivative under specific conditions.

    Carbamoylation and esterification:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-CARBAMOYL-4-METHYL-2-(5-METHYLFURAN-2-AMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

ETHYL 5-CARBAMOYL-4-METHYL-2-(5-METHYLFURAN-2-AMIDO)THIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 5-CARBAMOYL-4-METHYL-2-(5-METHYLFURAN-2-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 5-CARBAMOYL-4-METHYL-2-(5-METHYLFURAN-2-AMIDO)THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and heterocycles, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C15H16N2O5S

Molecular Weight

336.4 g/mol

IUPAC Name

ethyl 5-carbamoyl-4-methyl-2-[(5-methylfuran-2-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C15H16N2O5S/c1-4-21-15(20)10-8(3)11(12(16)18)23-14(10)17-13(19)9-6-5-7(2)22-9/h5-6H,4H2,1-3H3,(H2,16,18)(H,17,19)

InChI Key

PUGFLJZAAYFRIL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CC=C(O2)C

Origin of Product

United States

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